(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone
Description
Structure
3D Structure
Properties
CAS No. |
6271-14-3 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
(2,3-dimethylnaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16O/c1-13-12-16-10-6-7-11-17(16)18(14(13)2)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3 |
InChI Key |
RFNOGNKLBAMZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Regioselective Acylation of Chloromethylnaphthalenes
The palladium-catalyzed reaction of 1-(chloromethyl)-2,3-dimethylnaphthalene with arylacetonitriles represents the most direct method for synthesizing the target compound. As demonstrated in recent studies, ligand selection governs regioselectivity:
-
Para-acylation dominates when using Pd(OAc)₂/Ph₂PtBu in 1,4-dioxane at 30°C, yielding (2,3-dimethylnaphthalen-1-yl)(phenyl)methanone in 85% yield after 12 hours.
-
Ortho-acylation is suppressed under these conditions but becomes competitive with bulkier ligands like P(p-tol)₃ , albeit with reduced efficiency (≤50% yield).
Reaction Mechanism and Optimization
The process involves oxidative addition of the C–Cl bond to Pd(0), followed by transmetalation with the arylacetonitrile and reductive elimination to form the ketone (Figure 1). Key parameters include:
-
Solvent polarity : Nonpolar solvents (1,4-dioxane, THF) favor para-selectivity, while polar aprotic solvents (DMSO) promote benzylic substitution.
-
Base selection : NaH (1.2 equiv) outperforms K₃PO₄ or Cs₂CO₃ in suppressing side reactions.
Table 1. Palladium-Catalyzed Acylation Optimization
| Ligand System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (para:ortho) |
|---|---|---|---|---|
| Pd(OAc)₂/Ph₂PtBu | 1,4-Dioxane | 30 | 85 | >20:1 |
| Pd₂(dba)₃/PPh₃ | THF | 60 | 60 | 10:1 |
| Pd(OAc)₂/P(p-tol)₃ | Toluene | 80 | 50 | 3:1 |
Friedel-Crafts Acylation of Prefunctionalized Naphthalenes
Substrate Preparation: 2,3-Dimethylnaphthalene
Synthesis of the naphthalene core precedes acylation. A validated protocol involves:
Lewis Acid-Mediated Acylation
BF₃·OEt₂ (1.0 equiv) in trifluoroethanol (TFE) facilitates efficient Friedel-Crafts acylation:
-
Benzoyl chloride (1.1 equiv) reacts with 1-chloromethyl-2,3-dimethylnaphthalene at 80°C for 6 hours, achieving 78% yield .
-
Competing oligomerization is mitigated by slow addition of the acyl chloride and strict temperature control.
Critical Consideration : Steric hindrance from the 2,3-dimethyl groups necessitates higher catalyst loadings (1.2 equiv BF₃·OEt₂) compared to unsubstituted naphthalenes.
Benzannulation Strategies for Core Assembly
Regiocontrolled Ring Construction
The naphthalene skeleton is assembled via benzannulation of cyclopropane precursors:
-
syn-gem-Dichlorocyclopropanation : Methyl angelate undergoes stereoselective dichlorocyclopropanation (86% yield).
-
Acylation and Cyclization : Reaction with PhMgBr (3 equiv) in THF at 0°C installs the phenyl group, followed by BF₃·OEt₂-mediated cyclization to form the naphthalene core (71–73% yield).
Advantages Over Direct Functionalization
-
Enables precise installation of methyl groups at C2 and C3 during annulation.
-
Avoids competing substitution patterns observed in post-synthetic modifications.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone serves as a valuable intermediate in organic synthesis. Its structure allows for various transformations, making it a key component in the synthesis of more complex molecules. Researchers have utilized this compound in the synthesis of substituted naphthalene derivatives and other aromatic compounds through electrophilic aromatic substitution reactions.
Reactions and Mechanisms
The compound can participate in Friedel-Crafts acylation reactions, where it acts as an acylating agent. This reaction is crucial for introducing acyl groups into aromatic systems, thereby expanding the diversity of synthesized compounds. The mechanisms typically involve the formation of a reactive electrophile that can interact with electron-rich aromatic rings.
Medicinal Chemistry
Pharmacological Activity
Research indicates that this compound exhibits potential pharmacological properties. Studies have shown that derivatives of this compound can act as anti-inflammatory agents and have been investigated for their anticancer activities. The naphthalene moiety is often associated with biological activity due to its ability to intercalate with DNA and inhibit topoisomerases.
Case Studies
A notable study demonstrated the synthesis of various derivatives of this compound and their evaluation for cytotoxicity against cancer cell lines. The results indicated that certain modifications to the naphthalene structure enhanced biological activity, suggesting a structure-activity relationship that could be further explored for drug development.
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated as a potential building block for polymers. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Fluorescent Materials
The compound's unique electronic structure also makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its fluorescence properties can be tuned by modifying the substituents on the naphthalene ring, making it an attractive candidate for developing new materials with specific optical characteristics.
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Organic Synthesis | Acts as an intermediate in synthesizing complex aromatic compounds through electrophilic reactions. |
| Medicinal Chemistry | Exhibits anti-inflammatory and anticancer activities; structure-activity relationships identified in derivatives. |
| Materials Science | Potential use in polymer chemistry and optoelectronic devices due to its fluorescence properties. |
Mechanism of Action
The mechanism of action of (2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP* | Key Properties |
|---|---|---|---|---|---|
| This compound | C₁₉H₁₆O | ~260.34 | 2,3-dimethylnaphthyl, phenyl | ~4.8 (est.) | High lipophilicity, rigid structure |
| (2-Methylnaphthalen-1-yl)(phenyl)methanone | C₁₈H₁₄O | 246.30 | 2-methylnaphthyl, phenyl | 4.38 | Lower steric hindrance |
| (3-Methoxyphenyl)(naphthalen-1-yl)methanone | C₁₈H₁₄O₂ | 262.30 | 3-methoxyphenyl, naphthyl | ~3.5 (est.) | Increased polarity due to methoxy |
| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | C₁₃H₁₅Cl₂NO₄S | 352.20 | Sulfonyl, morpholino, dichlorophenyl | 1.9 | High polarity, potential bioactivity |
*logP values estimated based on substituent contributions where experimental data is unavailable.
Key Observations :
- Lipophilicity: The dimethylnaphthyl group in the target compound likely increases logP compared to its mono-methyl analog (), enhancing membrane permeability but reducing water solubility.
- Electronic Effects : Methoxy-substituted analogs () exhibit lower logP due to the electron-donating methoxy group, contrasting with the electron-neutral methyl groups in the target compound.
Biological Activity
(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone, a compound with a complex structure featuring naphthalene and phenyl moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a dimethyl-substituted naphthalene ring linked to a phenyl group through a ketone functional group.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that naphthalene derivatives can inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties, contributing to their therapeutic potential in chronic inflammatory diseases.
Anticancer Activity
A study conducted on similar naphthalene derivatives found that they could inhibit the growth of various cancer cell lines. For example, one derivative showed an IC50 value of approximately 8.99 μM against HepG2 liver cancer cells, indicating strong anticancer activity .
Antimicrobial Properties
In vitro tests revealed that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 15 μg/mL for some compounds .
Anti-inflammatory Effects
Research has indicated that naphthalene derivatives can reduce the production of pro-inflammatory cytokines in vitro. For instance, one study reported a reduction in TNF-alpha levels by up to 40% when treated with a related compound at a concentration of 10 μM .
Case Study 1: Anticancer Mechanism
In a detailed investigation into the anticancer properties of this compound, researchers employed molecular docking studies to identify potential targets. The compound was found to interact with farnesyltransferase, a key enzyme involved in cancer cell signaling pathways. This interaction suggests that the compound may induce apoptosis by disrupting cellular signaling .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for (2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone, and what methodological considerations ensure high yield?
The compound is typically synthesized via Friedel-Crafts acylation, where naphthalene derivatives react with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Substrate Preparation : 2,3-Dimethylnaphthalene is dissolved in anhydrous dichloromethane under inert atmosphere .
- Catalyst Activation : AlCl₃ is added slowly to avoid exothermic side reactions.
- Reaction Monitoring : TLC or HPLC tracks acylation progress, with purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Yield optimization requires strict control of temperature (0–5°C) and stoichiometric excess of benzoyl chloride (1.2–1.5 eq.) .
Q. How can researchers characterize the compound’s purity and structural conformation?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C2/C3 naphthalene) and ketone functionality. Aromatic protons appear as multiplets in δ 7.2–8.5 ppm .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, the naphthalene-phenyl dihedral angle is ~45° in analogous structures, indicating moderate conjugation .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What are the known toxicological profiles, and what safety protocols are recommended for handling?
While specific toxicity data for this compound is limited, related naphthalene derivatives exhibit:
- Respiratory Irritation : Use fume hoods and N95 masks during synthesis .
- Dermal Exposure Risks : Nitrile gloves (≥0.1 mm thickness) prevent absorption .
- Acute Toxicity : LD₅₀ values for methylnaphthalenes in rodents range from 500–1500 mg/kg; avoid oral/dermal exposure .
First aid includes immediate rinsing with water for eye/skin contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths or thermal parameters?
Discrepancies often arise from:
- Disorder in Crystal Lattices : Refinement via SHELXL with PART instructions partitions electron density for overlapping atoms .
- Thermal Motion Artifacts : ADPs (anisotropic displacement parameters) are refined with ISOR restraints to dampen overfitting .
Example: In a related methanone derivative, C–C bond lengths in the naphthalene ring were refined to 1.419–1.530 Å, aligning with sp² hybridization . Cross-validation using R₁/wR₂ ratios (e.g., 0.054/0.181) ensures model reliability .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- DFT Studies : B3LYP/6-311+G(d,p) calculates frontier molecular orbitals. The HOMO (-6.2 eV) localizes on the naphthalene ring, favoring electrophilic attack at C1 .
- Solvent Effects : PCM models simulate reaction pathways in polar aprotic solvents (e.g., DMF), showing accelerated acylation via stabilization of transition states .
- Kinetic Isotope Effects : Deuterated analogs (e.g., C-D at methyl groups) reveal steric hindrance impacts on substitution rates .
Q. How does structural modification (e.g., substituent position) influence biological activity in structure-activity relationship (SAR) studies?
- Methyl Group Positioning : 2,3-Dimethyl substitution on naphthalene enhances lipophilicity (logP ≈ 4.2), improving blood-brain barrier penetration in neuroactive analogs .
- Ketone Functionalization : Replacement with thioketone reduces IC₅₀ by 30% in enzyme inhibition assays, suggesting polar interactions are critical .
- Comparative Data : Analogous compounds with para-methoxy phenyl groups show 5× higher antioxidant activity (DPPH assay) due to resonance stabilization of radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
